molecular formula C11H12ClNO2 B2996824 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 58022-95-0

6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2996824
CAS No.: 58022-95-0
M. Wt: 225.67
InChI Key: KIOSOBUPSAUORJ-UHFFFAOYSA-N
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Description

6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one is an organic compound with a unique structure that combines a quinoline core with a chloroethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of 2-chloroethanol with a quinoline derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinoline N-oxides or tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The chloroethoxy group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its combination of a quinoline core and a chloroethoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

Research indicates that compounds with a similar scaffold often interact with various biological targets including enzymes and receptors. The presence of the chloroethoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.

1. Anticancer Activity

Several studies have explored the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo.

  • Case Study : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

2. Anti-inflammatory Effects

The anti-inflammatory properties of tetrahydroquinoline derivatives have been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

  • Research Findings : A recent investigation showed that a compound similar to this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

3. Neuroprotective Effects

Neuroprotective activities have also been reported for tetrahydroquinoline derivatives. These compounds may protect neuronal cells from oxidative stress and excitotoxicity.

  • Experimental Evidence : In a model of neurodegeneration induced by glutamate toxicity, a related compound demonstrated significant neuroprotection by reducing reactive oxygen species (ROS) levels and enhancing cell viability .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, studies on similar compounds suggest moderate to high bioavailability due to their lipophilic nature.

Toxicity and Safety

Toxicological assessments are crucial for determining the safety profile of any new therapeutic agent. Preliminary studies indicate that tetrahydroquinoline derivatives exhibit low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.

Properties

IUPAC Name

6-(2-chloroethoxy)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h2-3,7H,1,4-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOSOBUPSAUORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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